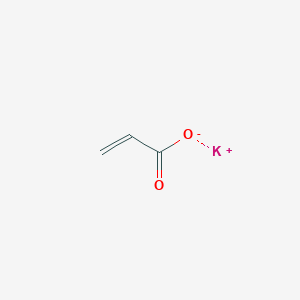

Potassium acrylate

Description

Contextualization within Superabsorbent Polymer (SAP) Research

Potassium acrylate (B77674) is a primary component in the synthesis of superabsorbent polymers, materials capable of absorbing and retaining exceptionally large amounts of a liquid relative to their own mass. gelsap.com The polymer consists of a network of cross-linked potassium polyacrylate chains, creating a water-insoluble matrix that can absorb hundreds of times its weight in purified water. wikipedia.org This remarkable water-absorbing capacity is a defining characteristic of SAPs and is central to their applications. In the context of SAP research, potassium acrylate is often favored over its sodium counterpart, sodium polyacrylate, particularly in agricultural applications, because the release of potassium ions can be beneficial for plant growth, whereas sodium can lead to soil salinization. wikipedia.orggelsap.com

The mechanism behind its absorbency lies in the osmotic pressure difference between the polymer network and the external aqueous environment. The presence of carboxylate groups along the polymer chain leads to strong electrostatic repulsion, causing the network to expand and absorb water. The cross-links prevent the polymer from dissolving, resulting in the formation of a hydrogel. wikipedia.org Research in this area focuses on optimizing the synthesis process to control the cross-linking density, which in turn influences the swelling capacity and mechanical properties of the resulting hydrogel. researchgate.net

Historical Development of Acrylate-Based Polymers

The journey of acrylate-based polymers began in the 19th century. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. nih.gov A significant milestone was achieved in 1880 when the light-induced polymerization of acrylate compounds was first reported by G. W. A. Kahlbaum. nih.govwikipedia.orgmfa.org This laid the groundwork for future developments in the field.

The early 20th century saw the industrialization of acrylate polymers. In 1901, Otto Röhm detailed the polymerization of acrylic acid in his doctoral thesis. mfa.orgchemistryviews.org This led to the commercial production of polymethyl methacrylate (B99206) (PMMA) in 1928. nih.gov By the 1930s, acrylate polymers were being introduced into various fields, including dentistry, where PMMA was used for moldings. nih.govchemistryviews.org The development of these early acrylate polymers set the stage for the synthesis of more complex and functionalized materials like potassium acrylate-based superabsorbents.

Fundamental Academic Significance of Potassium Acrylate Systems

The academic significance of potassium acrylate systems stems from their unique physicochemical properties and their versatility as a model for studying polyelectrolyte gels. The synthesis of poly(potassium acrylate) typically involves the polymerization of acrylic acid, followed by neutralization with potassium hydroxide (B78521). gelsap.com This process allows for the investigation of fundamental polymer chemistry principles, such as polymerization kinetics, cross-linking reactions, and the behavior of polyelectrolytes in solution.

The swelling behavior of potassium acrylate hydrogels is a subject of intense academic study. It is influenced by a variety of factors, including the cross-linking density, the ionic strength of the surrounding medium, and the pH. Researchers have developed mathematical models to describe the swelling dynamics, often drawing analogies to viscoelastic systems. researchgate.net Furthermore, the interaction of potassium acrylate polymers with other materials, such as clays (B1170129) and other polymers, to form composites is an active area of research, aiming to enhance properties like mechanical strength and water retention. scientific.net

Overview of Advanced Research Trajectories

Beyond its established applications, potassium acrylate is at the forefront of several advanced research trajectories, exploring its potential in novel and high-performance materials.

Self-Healing Polymers: Research is underway to incorporate encapsulated polymers, including acrylate-based systems, into materials like concrete. When a crack forms, the capsules rupture and release the polymer, which then hardens and "heals" the damage. youtube.com

Conductive Polymers: While conventional polymers are typically electrical insulators, researchers are developing intrinsically conducting polymers with conjugated double bonds. youtube.com Polyurethane acrylate (PUA) membranes are being investigated for use as polymer electrolytes in batteries due to their ionic conductivity and mechanical stability. nih.gov Potassium polyacrylate-based gel polymer electrolytes have also shown promise for improving the performance of zinc-nickel batteries. acs.org

Drug Delivery Systems: Hydrogels based on acrylate derivatives are being explored for controlled drug release applications. Their high biocompatibility and tunable swelling properties make them suitable for encapsulating and releasing therapeutic agents. nih.gov

Environmental Remediation: The absorbent properties of potassium acrylate-based polymers are being investigated for environmental applications, such as the removal of pollutants from water.

Properties

CAS No. |

10192-85-5 |

|---|---|

Molecular Formula |

C3H4KO2 |

Molecular Weight |

111.16 g/mol |

IUPAC Name |

potassium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI Key |

HPKNNSJBWTXMHS-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[K+] |

Isomeric SMILES |

C=CC(=O)[O-].[K+] |

Canonical SMILES |

C=CC(=O)O.[K] |

Other CAS No. |

10192-85-5 25608-12-2 |

Pictograms |

Irritant |

Related CAS |

26159-89-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Homopolymerization of Potassium Acrylate (B77674)

Photo-initiated Polymerization (UV-curing)

Photo-initiated polymerization, also known as UV-curing, is a widely used technique for synthesizing poly(potassium acrylate) and its copolymers, particularly for hydrogel formation benchchem.comnih.govresearchgate.netnih.govmdpi.com. This method offers precise control over reaction kinetics and is less affected by the presence of oxygen compared to some other initiation methods nih.gov. Hydrogels derived from potassium acrylate can be synthesized through photo-polymerization, and their mechanical properties are influenced by the concentration of crosslinking agents used during synthesis benchchem.com. For instance, increasing the crosslinker concentration can lead to improved mechanical stability but may reduce swelling capacity due to denser network formation benchchem.com. Common photoinitiators, such as Irgacure 1700, have been employed in the synthesis of photopolymerized hydrogels based on potassium polyacrylates nih.gov. This technique allows for the preparation of transparent and homogeneous hydrogels, with maximum swelling capacities ranging from 69 to 217 times the weight of the xerogel, depending on the amount of crosslinking agent nih.govmdpi.com.

Microwave-Assisted Polymerization

Microwave-assisted polymerization offers significant advantages, including accelerated reaction times and energy efficiency, by providing rapid and homogeneous heating of reactants researchgate.netmdpi.com. This method has been successfully applied in the synthesis of superabsorbent polymers involving acrylate monomers. For example, the grafting polymerization of sodium acrylate onto cornstarch using potassium persulfate as an initiator under microwave irradiation has been reported, demonstrating that microwave irradiation substantially accelerates the polymerization process researchgate.net. Similarly, a one-pot synthesis of poly(acrylate-co-acrylamide) superabsorbent polymers has been achieved via partial alkaline hydrolysis of acrylamide (B121943) using microwave irradiation, with potassium peroxodisulfate serving as the initiator and N,N-methylene bisacrylamide as the crosslinker rsc.org. The use of microwaves can drastically reduce polymerization time, often to minutes, while still yielding polymers with high molar masses mdpi.com.

Thermal Initiation Methods

Thermal initiation is a common approach for inducing the radical polymerization of potassium acrylate. This method typically involves the use of thermochemical initiators such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS) benchchem.comresearchgate.netnih.gov. These initiators decompose upon heating to generate free radicals, which then initiate the polymerization of the monomer benchchem.comresearchgate.net.

The decomposition rate of thermal initiators follows first-order reaction kinetics and is accelerated at elevated temperatures nih.gov. For instance, KPS gradually decomposes into sulfate (B86663) radicals at temperatures around 70°C, leading to the formation of polymeric chains researchgate.net. Studies have investigated the polymerization of potassium acrylate across a range of temperatures, from 0°C to 101°C, demonstrating the temperature dependence of chain length and polymerization rate sci-hub.se. The polymerization rate of potassium acrylate has been observed to increase exponentially above 100°C, peaking at 200°C benchchem.com. However, excessively high temperatures can lead to rapid initiator decomposition, potentially favoring termination over propagation and resulting in oligomers rather than high molecular weight polymers nih.gov.

Copolymerization Strategies Involving Potassium Acrylate

Potassium acrylate is frequently employed in copolymerization strategies to synthesize materials with tailored properties, often forming superabsorbent hydrogels with enhanced functionalities.

Copolymerization with Acrylamide

Copolymerization of potassium acrylate with acrylamide is a widely utilized strategy, particularly for the synthesis of superabsorbent hydrogels (SAHs) nih.govresearchgate.netnih.govmdpi.comscielo.br. These copolymers combine the water-absorbing capabilities of potassium acrylate with the structural integrity provided by acrylamide, resulting in materials with high water absorption capacity scielo.br.

The synthesis of poly(potassium acrylate-co-acrylamide) hydrogels can be achieved through various polymerization techniques, including photo-polymerization nih.govresearchgate.netnih.govmdpi.com. Such hydrogels have been shown to possess enhanced mechanical properties and well-defined microstructures nih.govresearchgate.net. The properties of these hydrogels are significantly influenced by factors such as the concentration of crosslinking agents nih.govresearchgate.netmdpi.com. For example, the critical crosslinking concentration, often achieved with agents like glycerol (B35011) diacrylate, is a key parameter for producing hydrogels with optimal mechanical properties and structural characteristics nih.govresearchgate.net.

Copolymers of potassium acrylate and acrylamide can exhibit a specific molar ratio, such as 36 mol% acrylate to 64 mol% acrylamide, leading to similar mass proportions of the two monomers in the resulting gel scielo.br. These copolymers are valuable in agricultural applications, where they can act as a source of potassium and enhance soil water retention, especially under saline conditions scielo.br.

Graft Copolymerization onto Polysaccharide Backbones (e.g., Starch, Cellulose (B213188), Chitosan)

Graft copolymerization of potassium acrylate onto polysaccharide backbones is a common method for synthesizing superabsorbent polymers with enhanced properties. Starch, cellulose, and chitosan (B1678972) are frequently employed as the main chains due to their biodegradability and abundant availability.

For starch-based systems, superabsorbent starch-graft-poly(potassium acrylate-co-acrylamide) has been synthesized using inverse suspension polymerization. researchgate.net Initiators such as ceric ammonium nitrate (B79036) (CAN) or potassium persulfate (KPS) are commonly used to create starch superabsorbent hydrogels with acrylic acid. researchgate.net In the case of KPS, it forms sulfate anion-radicals upon heating, which abstract hydrogen from the hydroxyl groups of starch, thereby generating radicals on the polysaccharide chain that initiate graft polymerization. researchgate.net

Another example involves the synthesis of glucomannan-poly(potassium acrylic-acrylamide) hydrogels through gamma irradiation. In this process, water molecules absorb gamma rays and break into HO• and H• radicals, which then transfer to the potassium acrylic monomer, forming an active center. These active centers subsequently attack acrylamide monomers, leading to the formation of copoly(potassium acrylic-acrylamide) radicals. The final step involves the crosslinking of this copolymer with glucomannan (B13761562) molecules via hydrogen bonding, forming an interpenetrating polymer network (IPN). unsri.ac.id

| Polysaccharide | Initiator/Method | Grafted Monomer | Key Outcome | Citation |

| Starch | KPS/CAN | Acrylic Acid | Superabsorbent hydrogels | researchgate.net |

| Glucomannan | Gamma Irradiation | Potassium Acrylic, Acrylamide | IPN Hydrogel with physical crosslinking via hydrogen bonds | unsri.ac.id |

Terpolymer and Multi-monomer Systems

Potassium acrylate is frequently incorporated into terpolymer and multi-monomer systems to achieve polymers with tailored properties. These systems involve the copolymerization of potassium acrylate with two or more different monomers.

For instance, potassium acrylate can copolymerize with acrylamide to form various copolymers. benchchem.com The synthesis of methyl methacrylate-potassium acrylate copolymer is achieved through free radical polymerization, resulting in a polymer chain composed of alternating units of methyl methacrylate (B99206) (MMA) and potassium acrylate (PA). This structure provides a balanced combination of hydrophobic and and hydrophilic characteristics. The anionic nature of the copolymer, imparted by the potassium acrylate units, allows it to interact with positively charged molecules. ontosight.ai

In other multi-monomer systems, fluorinated terpolymers have been prepared by copolymerizing fluorinated monomers, butyl acrylate (BA), and methyl methacrylate (MMA), with potassium persulfate serving as the initiator in aqueous solutions. researchgate.net Furthermore, novel poly(acrylate-acrylic acid-co-maleic acid) hydrogels have been synthesized through the copolymerization of acrylic acid and maleic acid in an aqueous medium, utilizing N,N′-methylenebisacrylamide (NMBA) as a crosslinker and ammonium persulfate as an initiator. researchgate.net Potassium acrylate-co-acrylamide hydrogels have also been successfully synthesized via photopolymerization, demonstrating enhanced mechanical properties and well-defined microstructures. nih.govmdpi.com

Crosslinking Mechanisms in Potassium Acrylate Polymerization

Crosslinking is a critical process in potassium acrylate polymerization, leading to the formation of three-dimensional polymeric networks. This network structure is fundamental to the ability of polyacrylate materials to attract and retain large volumes of water, similar to a sponge. benchchem.comwikipedia.org The introduction of crosslinks mechanically stabilizes hydrogels and significantly influences their properties, including mechanical strength, thermal stability, and chemical resistance. researchgate.netspecialchem.com

Chemical Crosslinking Agents (e.g., N,N-methylene bisacrylamide, glycerol diacrylate)

Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in a permanent three-dimensional network. specialchem.com Several chemical crosslinking agents are commonly employed in potassium acrylate polymerization:

N,N-methylene bisacrylamide (MBA) : MBA is a widely used bifunctional crosslinker that introduces covalent bonds between polymer chains. benchchem.comaip.org It is frequently utilized in the polymerization of potassium acrylate and its copolymers, such as in the synthesis of superabsorbent polymers and hydrogels. benchchem.comresearchgate.netjcsp.org.pknih.govgoogle.com

Glycerol Diacrylate (DAG) : DAG is another effective crosslinking agent used to form covalent bonds within potassium acrylate-co-acrylamide hydrogels. nih.govmdpi.combenchchem.com Studies have shown that DAG concentration plays a crucial role in determining the structural and mechanical properties of the resulting hydrogels. nih.govbenchchem.com

Other Chemical Crosslinkers :

Zinc Chloride (ZnCl₂) : Zinc chloride has been successfully used as a crosslinking agent in the synthesis of novel superabsorbent polymers from potassium polyacrylate (KPA) and polyvinyl alcohol (PVA). uotechnology.edu.iq

Pentaerythritol Triallyl Ether : This compound has also been identified as a crosslinker for potassium acrylate. researchgate.net

Citric Acid : For biopolymer-based superabsorbent polymers, citric acid has been employed as a crosslinking agent, particularly in the preparation of carboxymethyl cellulose (CMC) superabsorbent polymers. researchgate.net

Physical Crosslinking Approaches

Physical crosslinking relies on non-covalent interactions, which are reversible and sensitive to external factors such as temperature, pressure, or solvent conditions. specialchem.com These interactions contribute to the formation of temporary or dynamic networks within potassium acrylate polymers.

Key physical crosslinking mechanisms include:

Ionic Interactions : In polyelectrolytes, ionic interactions play a significant role in physical crosslinking. specialchem.comchemrxiv.org For instance, in potassium polyacrylate, the electrostatic interactions among oppositely charged ions can enable tough and resilient elastomers and hydrogels. chemrxiv.org The degradation of potassium polyacrylate hydrogels can occur through ionic interaction and crosslinking breakdown via ion exchange, where cations like Ca²⁺ and Mg²⁺ can exchange with K⁺ or Na⁺ ions within the polymer structure. mdpi.com Sulfopropyl acrylate potassium (SPAP) is an anionic acrylate monomer known for its ionic conductivity and ability to participate in electrostatic interactions, contributing to ionic crosslinking in anionic copolymers. chemrxiv.orgpolysciences.com

Hydrogen Bonding : In certain multi-monomer systems, hydrogen bonding contributes to physical crosslinking. For example, in glucomannan-poly(potassium acrylic-acrylamide) hydrogels, hydrogen bonds form between the copolymer and glucomannan molecules, leading to physical crosslinking within the interpenetrating polymer network. unsri.ac.id

Physical Entanglements and Crystalline Domains : While not explicitly detailed for potassium acrylate, in general, physical entanglements of long polymer chains and the formation of crystalline domains can also act as physical crosslinks in high molecular weight polymers, influencing their viscosity and mechanical properties. specialchem.com

Influence of Crosslinker Concentration on Network Formation

The concentration of the crosslinking agent significantly impacts the structural and functional properties of potassium acrylate polymers, particularly hydrogels. Generally, an increase in crosslinker concentration leads to a denser polymeric network, which in turn affects swelling capacity, mechanical strength, and porosity. nih.govmdpi.combenchchem.comjcsp.org.pknih.govresearchgate.net

Key Findings on Crosslinker Concentration:

Swelling Capacity : Increasing the crosslinker concentration typically reduces the swelling capacity of hydrogels. This is because a higher density of crosslinks restricts the expansion of the polymer network, limiting the amount of water that can be absorbed and retained. mdpi.combenchchem.comjcsp.org.pk For instance, in potassium acrylate-co-acrylamide hydrogels, increasing glycerol diacrylate (DAG) concentration from 1 wt% to 10 wt% significantly reduced swelling capacities. mdpi.com Similarly, an increase in N,N'-methylenebisacrylamide (MBA) concentration from 0.020% to 0.16% resulted in a decrease in swelling capacity by up to 70% in superabsorbent hydrogels based on acrylic acid-co-acrylamide copolymers. jcsp.org.pk

Mechanical Properties : Higher crosslinker concentrations generally lead to improved mechanical stability and strength of the hydrogels. nih.govmdpi.combenchchem.comnih.gov Denser networks provide greater resistance to deformation. Hydrogels with structured patterns, which can be influenced by crosslinker concentration, exhibited better mechanical properties compared to unstructured hydrogels. nih.govresearchgate.net

Critical Crosslinking Concentration : For glycerol diacrylate (DAG) in potassium acrylate-co-acrylamide hydrogels, a critical concentration of 4 wt% has been identified. Below this concentration, weak networks with high swelling capacity (up to 217 times dry weight) were observed. Above 4 wt%, denser networks formed, leading to reduced swelling (down to 69 times dry weight) but superior mechanical strength. nih.govmdpi.combenchchem.com This critical value serves as a reference point for preparing multi-structured acrylic hydrogels with enhanced properties. nih.govresearchgate.net

Porosity : An increase in crosslinker concentration can lead to a decrease in the porosity of the polymer. This is due to the formation of stronger crosslinks, which tend to reduce the size of interconnecting pores and capillary structures within the hydrogel. nih.gov

The relationship between crosslinker concentration and hydrogel properties is crucial for designing materials with desired characteristics. By precisely controlling the degree of crosslinking, it is possible to tailor the porous structure, swelling behavior, and mechanical strength for specific applications. nih.govresearchgate.net

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

| Crosslinker Type | Concentration Range | Swelling Capacity Trend | Mechanical Strength Trend | Porosity Trend | Citation |

| Glycerol Diacrylate (DAG) | 0.5 wt% - 10 wt% | Decreases with increasing concentration, critical point at 4 wt% | Increases with increasing concentration, better properties above 4 wt% | Not explicitly stated, but denser networks imply reduced porosity | nih.govmdpi.combenchchem.com |

| N,N-methylenebisacrylamide (MBA) | 0.020% - 0.16% | Decreases by up to 70% with increasing concentration | Improves with increasing concentration | Decreases with increasing concentration | jcsp.org.pknih.gov |

Controlled Polymerization Techniques

Controlled polymerization techniques, often referred to as "living" polymerization or controlled radical polymerization (CRP), offer precise control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), functionality, and composition. sigmaaldrich.com These techniques minimize premature termination, allowing the molecular weight to increase linearly with time until all monomer is consumed or the reaction is intentionally terminated. sigmaaldrich.com

Three fundamental techniques within CRP are:

Atom Transfer Radical Polymerization (ATRP) : ATRP is a widely used CRP method that consistently holds a high number of citations in research. sigmaaldrich.com It allows for the controlled radical polymerization of various acrylate monomers, leading to well-defined homopolymers, random copolymers, and block copolymers. acs.org ATRP procedures can result in well-controlled polymerizations, with linear first-order kinetic plots of monomer consumption and increasing molecular weights with conversion, characteristic of a living process. sigmaaldrich.com

Reversible Addition/Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization has seen a substantial increase in publications over recent years. sigmaaldrich.com Like ATRP, RAFT enables the synthesis of polymers with controlled molecular weights and narrow polydispersities. sigmaaldrich.com

Nitroxide-mediated Polymerization (NMP) : NMP remains a relevant CRP technique in research. sigmaaldrich.com

These controlled polymerization techniques are applicable to a broad range of vinyl monomers, including acrylates. sigmaaldrich.comacs.org They enable a new level of materials design and are increasingly being explored for industrial adoption due to the robustness of their polymerization conditions. sigmaaldrich.com For instance, visible light-mediated Ir-catalyzed processes allow for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers where the polymerization can be efficiently activated and deactivated with light while maintaining controlled characteristics. acs.org

Reversible-Deactivation Radical Polymerization (RDRP) Approaches

Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and controlled architectures chinesechemsoc.org. While direct homopolymerization of potassium acrylate via RDRP is less frequently detailed in readily available literature compared to other acrylates or methacrylates, studies on related ionic acrylate derivatives and copolymers demonstrate the applicability and potential of these methods.

For instance, the aqueous NMP of potassium 3-sulfonyl(trifluoromethane sulfonyl) imide propyl acrylate, a derivative of potassium acrylate, has been successfully demonstrated. The polymerization kinetics for this monomer followed a specific pattern, described by ln([M]₀/[M]) as a function of t^(2/3), where [M]₀ and [M] are the initial and instantaneous monomer concentrations, and t is time. Size exclusion chromatography (SEC) chromatograms revealed a steady shift to lower elution volumes with increasing monomer conversion, indicative of controlled polymer growth rsc.org. This suggests that controlled radical polymerization is achievable for potassium acrylate derivatives, paving the way for similar control over poly(potassium acrylate) homopolymers or copolymers.

Furthermore, controlled radical polymerization, specifically Fenton-RAFT polymerization, has been utilized to synthesize water-soluble copolymers, including those containing potassium acrylate units, achieving ultra-high molecular weights (Mw ~ 20 × 10^6 g mol⁻¹) researchgate.net. The "livingness" of these polymers, a hallmark of RDRP, was confirmed through chain extension and aminolysis experiments, highlighting the potential for precise control over macromolecular structures incorporating potassium acrylate.

The development of RDRP techniques has significantly advanced the synthesis of well-defined block copolymers, which are critical for applications requiring specific mechanical and conductive properties, such as solid polymer electrolytes rsc.org. The ability to control chain length, dispersity, and chain-end functionality, as offered by RDRP, is crucial for designing advanced materials based on potassium acrylate.

Table 1: General Characteristics of RDRP for Acrylate Monomers

| RDRP Technique | Typical Control Features | Applicability to Acrylates | Key Advantages |

| ATRP | Molecular weight, dispersity, chain-end functionality chinesechemsoc.org | Well-controlled, including functionalized acrylates researchgate.netacs.org | Versatile, wide monomer scope, high end-group fidelity chinesechemsoc.orgnih.gov |

| RAFT | Molecular weight, dispersity, block copolymers researchgate.net | Broad applicability, tolerant to functional groups researchgate.netnih.gov | Robust, simple setup, wide range of conditions nih.gov |

| NMP | Molecular weight, dispersity, stereochemistry wikipedia.org | Effective for acrylates chinesechemsoc.orgwikipedia.org | Metal-free, clean polymers, industrially robust wikipedia.orgsigmaaldrich.com |

Stereoregular Polymerization Studies

Stereoregularity, or tacticity, refers to the spatial arrangement of repeating units in a polymer chain and significantly influences the physical and mechanical properties of the resulting polymer, including glass transition temperature (Tg), melting point (Tm), crystallinity, and swelling behavior nih.govsigmaaldrich.com. For poly(potassium acrylate), while explicit detailed studies solely focusing on controlling its stereoregularity are not extensively documented in the accessible literature, the concept of tacticity is recognized as an influencing factor for its properties.

Poly(potassium acrylate) exhibits a glass transition temperature (Tg) of 194 °C nih.govfishersci.se. This Tg value, like those of other homopolymers, is influenced by various factors, including molecular weight, molecular weight distribution, and importantly, tacticity nih.gov. The tacticity of polyacrylates, in general, can be influenced by polymerization conditions, such as temperature, solvent, and the presence of specific additives or catalysts. For instance, studies on other acrylate monomers, like isobornyl acrylate, have shown that applying a high electric field during free radical polymerization can significantly alter the stereochemistry, increasing the isotactic triad (B1167595) content researchgate.net. Similarly, anionic polymerization of (meth)acrylate esters has demonstrated the ability to achieve high stereoregularity (e.g., 95% isotactic PMMA) by careful selection of ligands and reaction conditions sigmaaldrich.com.

While specific data on the controlled synthesis of isotactic, syndiotactic, or atactic poly(potassium acrylate) homopolymers are not widely reported, the understanding of tacticity's impact on polymer properties suggests that controlling the stereochemistry of poly(potassium acrylate) could lead to materials with tailored characteristics, particularly for applications where specific mechanical or swelling properties are desired, such as in hydrogels where tacticity affects swelling capacity sigmaaldrich.com.

Polymerization Kinetics and Mechanistic Elucidation

Free Radical Polymerization Kinetics

Free-radical polymerization is a chain reaction characterized by three primary stages: initiation, propagation, and termination. acs.org Secondary reactions, such as chain transfer, also play a significant role in determining the final polymer architecture. acs.orgbeilstein-journals.org

The initiation stage involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to begin the polymer chain. acs.org The choice of initiator is critical as its efficiency and decomposition mechanism dictate the initial rate of polymerization.

Potassium Persulfate (KPS): As a water-soluble initiator, potassium persulfate is widely used for the emulsion and solution polymerization of acrylic monomers. calibrechem.comatamankimya.com Upon thermal activation in an aqueous solution, the persulfate ion decomposes to form two sulfate (B86663) anion-radicals (SO₄⁻•). calibrechem.comsemnan.ac.irresearchgate.net These highly reactive radicals then initiate polymerization by reacting with the acrylate (B77674) monomer, creating a new radical center on the monomer unit that can subsequently propagate. calibrechem.com The thermal decomposition of KPS can be represented as: S₂O₈²⁻ → 2 SO₄⁻• This process is fundamental in various applications, including the synthesis of latex for paints and superabsorbent polymers. calibrechem.comevonik.com In redox-initiated systems, KPS can be paired with a reducing agent, which allows for the generation of radicals and initiation of polymerization at lower temperatures compared to thermal initiation alone. researchgate.net

Ammonium (B1175870) Persulfate (APS): Similar to KPS, ammonium persulfate is another water-soluble persulfate initiator used in the polymerization of acrylates. evonik.comnih.gov It functions through the same mechanism of thermal decomposition to produce sulfate anion-radicals. bas.bg The choice between potassium and ammonium persulfate can be influenced by specific application requirements, but their role as a source of initiating radicals is analogous. evonik.comgoogle.com Studies on acrylate grouting materials have utilized APS to initiate the polymerization process, where its concentration is a key factor in controlling the gelation time. bas.bg

Benzoyl Peroxide (BPO): Benzoyl peroxide is an organic-soluble initiator commonly used in bulk or solution polymerization. nih.govrsc.org It decomposes upon heating to form two benzoyloxy radicals (C₆H₅COO•). researchgate.net These radicals can then initiate the polymerization chain. nih.gov BPO is often used in redox systems, for example, paired with N,N-dimethylaniline (DMA), which allows for the generation of free radicals at ambient temperatures. researchgate.net Comparative studies have shown that persulfate initiators can lead to faster polymerization and higher molecular weight polymers than benzoyl peroxide under certain conditions. rsc.org

Following initiation, the chain propagation step consists of the sequential addition of monomer molecules to the growing polymer radical. acs.org This process, which can occur very rapidly, is responsible for the formation of the long polymer chain. bas.bg The rate of propagation is characterized by the propagation rate coefficient, kₚ.

Research has shown that the propagation rate is not always straightforward and can be influenced by several factors. For ionizable monomers like potassium acrylate, electrostatic interactions play a significant role. The repulsion between the charged growing polymer chain and the incoming charged monomer can lead to a decrease in the reaction rate compared to their non-ionized counterparts at the same concentration. ethz.ch However, the monomer itself can act as an electrolyte in the solution; therefore, increasing the concentration of the ionized monomer can enhance the propagation kinetics by screening these repulsive forces. ethz.ch

Furthermore, studies on other acrylate systems have revealed that the propagation rate coefficient, kₚ, can be dependent on the chain length of the growing polymer radical, particularly for short chains. acs.org As the chain grows, the value of kₚ tends to decrease and eventually approaches a constant value for longer chains. acs.org Secondary reactions, such as intramolecular chain transfer (backbiting), can also affect the effective propagation rate by creating a less reactive tertiary radical on the polymer backbone. mdpi.comresearchgate.net

Chain termination is the step in which the active center of a growing polymer chain is destroyed, ceasing its propagation. In free-radical polymerization, this typically occurs through a bimolecular reaction between two growing polymer radicals. bas.bg There are two primary mechanisms for termination:

Combination (or Coupling): Two growing polymer radicals react to form a single, longer polymer chain. The resulting chain has a molecular weight that is the sum of the two individual chains. acs.orgresearchgate.net

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two terminated polymer chains. One of these chains has a saturated end group, while the other has an unsaturated end group (a terminal double bond). acs.orgresearchgate.net

The predominant termination mechanism for acrylates has been a subject of detailed study. Analysis of the molecular weight distribution of acrylic polymers suggests that termination by combination is the more probable mechanism for the mutual termination of the secondary radicals that are typical of propagating acrylate chains. researchgate.net However, when tertiary radicals are present, such as those formed by intramolecular chain transfer (backbiting), termination is more likely to occur via disproportionation . researchgate.net Some specific studies, such as one on acrylate grouting materials, have concluded that the chain termination reaction is a single-terminated reaction, which implies disproportionation. bas.bg

Chain Transfer to Monomer: The growing radical abstracts an atom (typically hydrogen) from a monomer molecule. A theoretical study on alkyl acrylates concluded that hydrogen abstraction from the monomer is the most likely mechanism for this process. researchgate.net

Chain Transfer to Polymer: This can be an intermolecular or intramolecular process. Intermolecular transfer occurs when a growing radical abstracts an atom from a neighboring, already-formed polymer chain, creating a radical site on that chain which can lead to branching. mdpi.com Intramolecular chain transfer, commonly known as "backbiting," involves the radical end of a chain curling back and abstracting a hydrogen from its own backbone. mdpi.comresearchgate.net This is a significant secondary reaction in acrylate polymerization that leads to short-chain branching and the formation of a more stable tertiary radical. mdpi.com

Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can transfer its activity to a solvent molecule. beilstein-journals.org This is a critical consideration in solution polymerization, as it increases the fraction of terminated ("dead") chains and can significantly impact the final polymer properties. rsc.org

Influence of Reaction Parameters on Polymerization Rate

However, for ionizable monomers like potassium acrylate in aqueous solutions, the effect can be more complex. As discussed previously, electrostatic repulsion between the charged monomer and the similarly charged growing chain can slow the reaction. ethz.ch In this context, increasing the monomer concentration also increases the ionic strength of the solution, which helps to screen the electrostatic repulsions and can thereby increase the polymerization rate. ethz.ch

Conversely, operating at low monomer concentrations, such as under starved-feed conditions in a semibatch reactor, can promote the significance of secondary reactions relative to propagation. acs.org When the availability of monomer is limited, the likelihood of intramolecular chain transfer (backbiting) and other side reactions increases, which can affect the polymerization rate and lead to a more branched polymer structure. rsc.orgacs.org

Interactive Data Tables

The following table illustrates the effect of the initiator concentration on the gelation time for an acrylate-based system, demonstrating the inverse relationship between initiator concentration and reaction time. A shorter gelation time corresponds to a faster polymerization rate.

Data adapted from a study on acrylate grouting materials to show the general principle of initiator concentration effect. bas.bg

The following table summarizes reported reaction orders with respect to monomer concentration for various acrylate-type monomers, illustrating the common first-order or higher dependence.

Initiator Concentration Dependencies

The concentration of the initiator plays a pivotal role in the free-radical polymerization of potassium acrylate. Generally, the rate of polymerization is directly related to the initiator concentration. An increase in the amount of initiator leads to a higher concentration of free radicals, which in turn accelerates the rate of polymerization. imaging.org For instance, in the polymerization of acrylate grouting materials, it has been observed that the gelation time is inversely proportional to the concentration of the initiator, ammonium persulfate. bas.bg

Impact of Initiator Concentration on Polymerization Kinetics

| Initiator System | Observation | System Details | Reference |

|---|---|---|---|

| Ammonium Persulfate | Gelation time is inversely proportional to initiator concentration. | Acrylate grouting material | bas.bg |

| Potassium Persulfate | Polymer molecular weight is inversely proportional to the square root of initiator concentration. | Acrylamide (B121943) polymerization | acs.org |

| Potassium Persulfate | Increased initiator concentration led to a faster initial reaction rate but a slower overall polymerization rate. | Styrene emulsion polymerization | mdpi.com |

pH and Ionic Strength Impacts

The pH and ionic strength of the polymerization medium are critical parameters, especially for ionic monomers like potassium acrylate. The degree of ionization of the acrylic acid monomer is highly dependent on the pH of the solution. acs.orguwaterloo.ca As the pH increases, the carboxylic acid groups deprotonate, leading to an increase in the concentration of acrylate anions. This increased charge can lead to electrostatic repulsion between the monomer units and the growing polymer chains, which can decrease the rate of polymerization. uwaterloo.ca

However, at very high pH values, charge screening effects can become dominant, potentially leading to an increased polymerization rate. uwaterloo.ca The ionic strength of the solution also plays a significant role. An increase in ionic strength can shield the electrostatic repulsions between charged species, thereby increasing the rate of polymerization. uwaterloo.caresearchgate.net This effect has been observed in the polymerization of acrylic acid and its copolymers. uwaterloo.ca For instance, in the formation of poly(acrylic acid) hydrogels, an increase in pH was found to decrease the degree of primary cyclization, while an increase in ionic strength led to an increase in cyclization. researchgate.net The interplay between pH and ionic strength is therefore a crucial factor in controlling the network structure of the resulting polymer. researchgate.net

Influence of pH and Ionic Strength on Polymerization

| Parameter | Effect | System Details | Reference |

|---|---|---|---|

| Increasing pH | Decreases the rate of polymerization due to monomer-chain repulsion. Can increase rate at very high pH due to charge screening. | Poly(acrylic acid) polymerization | uwaterloo.ca |

| Increasing Ionic Strength | Increases the rate of polymerization by shielding electrostatic repulsions. | Poly(acrylic acid) and its copolymers | uwaterloo.caresearchgate.net |

| Increasing pH | Decreases the degree of primary cyclization. | Poly(acrylic acid) hydrogels | researchgate.net |

| Increasing Ionic Strength | Increases the degree of primary cyclization. | Poly(acrylic acid) hydrogels | researchgate.net |

Temperature Effects on Reaction Kinetics and Thermal Stability

For example, in the polymerization of polycarboxylate superplasticizers, increasing the temperature from 303.15 K to 343.15 K resulted in an increased conversion rate. mdpi.com However, excessively high temperatures can have detrimental effects. For instance, in the synthesis of potassium polyacrylate, temperatures above 180°C can lead to secondary reactions like backbiting and β-scission, which can affect the polymer's molecular weight and structure. researchgate.net High temperatures can also lead to a decrease in the molecular weight of the polymer due to increased chain transfer reactions or thermal degradation. benchchem.com The thermal stability of the final polymer is also a key consideration, with studies showing that the structure of the polymer, such as the presence of crosslinking, can significantly impact its stability at elevated temperatures. researchgate.net

Temperature Effects on Potassium Acrylate Polymerization

| Temperature Range | Observation | System Details | Reference |

|---|---|---|---|

| 303.15 K - 343.15 K | Increased polymerization rate with increasing temperature. | Polycarboxylate superplasticizer synthesis | mdpi.com |

| Above 180°C | Increased likelihood of side reactions like backbiting and β-scission. | Acrylate polymerization | researchgate.net |

| Elevated Temperatures | Can lead to a decrease in polymer molecular weight. | Potassium polyacrylate synthesis | benchchem.com |

Solvent Systems and Their Influence (e.g., Aqueous, Biphase Media)

The choice of solvent system can have a profound impact on the kinetics of potassium acrylate polymerization. In aqueous solutions, the polarity of the solvent and its ability to solvate the monomer and growing polymer chains are crucial. imaging.org For polymerizations involving a water-soluble initiator and an organic-soluble monomer, a biphase system, often with a phase transfer catalyst (PTC), is employed. d-nb.info The PTC facilitates the transfer of the initiator from the aqueous phase to the organic phase where the monomer resides, thereby enabling polymerization to occur. d-nb.infoasianpubs.org

The rate of polymerization in such biphase systems is influenced by the efficiency of the PTC and the partitioning of the reactants between the two phases. d-nb.info For instance, the polymerization of n-butyl acrylate in an ethyl acetate-water biphase system was significantly accelerated by the presence of a phase transfer catalyst. d-nb.info The addition of a non-volatile solvent to a solventless system can also influence the polymerization kinetics by postponing the onset of diffusion-controlled propagation, leading to higher final conversions. imaging.org

Kinetic Models and Simulations

To better understand and predict the behavior of potassium acrylate polymerization, various kinetic models and simulation techniques are employed. These models range from simplified approximations to more detailed and complex representations of the polymerization process.

Quasi-Steady State Approximation (QSSA) Models

The Quasi-Steady-State Approximation (QSSA) is a widely used simplification in polymerization kinetics. sinica.edu.tw It assumes that the concentration of the reactive intermediates, such as free radicals, remains constant throughout the course of the reaction. sinica.edu.tw This assumption is often valid for reactions where the intermediates are highly reactive and have a very short lifetime compared to the other species in the system. sinica.edu.tw

Detailed Kinetic Modeling for Complex Systems

For more complex polymerization systems, detailed kinetic models are necessary to accurately capture the intricate reaction mechanisms. These models often incorporate a wide range of elementary reactions, including initiation, propagation, termination, chain transfer, and side reactions like backbiting and β-scission. mdpi.com The development of these models often relies on computational methods, such as density functional theory, to calculate the rate constants of individual reaction steps. researchgate.net

Detailed kinetic modeling allows for a more comprehensive understanding of how various factors, such as monomer structure, solvent effects, and reaction conditions, influence the polymerization process and the final polymer architecture. researchgate.netnorthwestern.edu For instance, a detailed model for the polymerization of non-ionized acrylic acid in aqueous solution has been developed that includes the formation of mid-chain radicals and transfer reactions, providing a good agreement with experimental data for polymer properties like the degree of polymerization and polydispersity. mdpi.com These advanced models are invaluable tools for process optimization and the design of polymers with specific properties. nih.govaspentech.com

Computational Approaches to Reaction Rate Constants

The determination of reaction rate constants in the polymerization of acrylates, including potassium acrylate, is a complex task that has increasingly benefited from computational chemistry. mdpi.comsci-hub.se These theoretical approaches provide a powerful tool for understanding reaction mechanisms and calculating kinetic parameters that can be difficult to measure experimentally. mdpi.comsci-hub.se Quantum chemical calculations, particularly Density Functional Theory (DFT), and ab initio methods, are widely used to model the elementary reactions in free-radical polymerization. mdpi.comresearchgate.netnsf.gov

Ab initio calculations and DFT are employed to investigate the transition states of polymerization reactions, such as initiation, propagation, and termination. sci-hub.semdpi.com By calculating the energy barriers of these reactions, it is possible to estimate the corresponding rate coefficients. mdpi.comacs.org For instance, DFT has been successfully used to analyze the free-radical copolymerization of various monomers and to model the propagation kinetics of α-substituted acrylates. mdpi.comacs.org Different functionals within DFT, such as B3LYP, BMK, and MPWB1K, are tested to find the best agreement with experimental data for propagation rate constants. researchgate.netacs.orgresearchgate.net The choice of functional and basis set is critical, as it significantly impacts the accuracy of the calculated energetics and kinetics. researchgate.net For example, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory has been found to yield good qualitative agreement with experimental results for acrylate propagation kinetics. researchgate.net

However, translating gas-phase computational results to the condensed phase of a polymerization reaction presents challenges. mdpi.com Solvation models, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), are often incorporated to account for the effect of the solvent on reaction kinetics. mdpi.commdpi.com Simple continuum models for solvation can sometimes lead to significant errors, highlighting the need for more sophisticated approaches. mdpi.com

Table 1: Computational Methods for Determining Acrylate Polymerization Rate Constants

| Computational Method | Description | Application in Acrylate Polymerization | Key Findings/Challenges |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net | Calculation of transition state energies, reaction pathways, and rate coefficients for propagation and termination. researchgate.netacs.org | The choice of functional (e.g., MPWB1K) is critical for accuracy; can model structure-reactivity relationships. researchgate.netresearchgate.net |

| ***Ab Initio* Methods** | Quantum chemistry methods based on first principles, without empirical parameters. mdpi.comsci-hub.se | Used to predict a complete and consistent data set of intrinsic rate coefficients for primary and secondary reactions. mdpi.com | Can be computationally expensive; accuracy depends on the level of theory and basis set used; solvation effects are a key challenge. mdpi.com |

| Kinetic Monte Carlo (kMC) | A simulation technique that models the time evolution of processes based on known reaction probabilities (rates). mdpi.comacs.org | Simulates overall polymerization kinetics, molecular weight distribution, and polymer microstructure (e.g., branching). acs.orgacs.org | Bridges the gap between computational chemistry and experimental results by predicting macroscopic properties. mdpi.com |

Particle Formation and Growth Mechanisms in Heterogeneous Polymerization

Heterogeneous polymerization in aqueous media, such as emulsion or dispersion polymerization, is a primary method for producing synthetic polymers like poly(potassium acrylate). cmu.edu The process is characterized by the formation of discrete polymer particles, and the mechanism by which these particles nucleate and grow dictates the final properties of the polymer latex. acs.orgresearchgate.net The main mechanisms for particle formation are micellar nucleation, homogeneous nucleation, and coagulative nucleation. acs.orgacs.org

Micellar Nucleation: This mechanism, described by the classic Smith-Ewart theory, is dominant when the concentration of a surfactant (or emulsifier) is above its critical micelle concentration (CMC). scielo.org.armpg.de The process begins with the thermal decomposition of a water-soluble initiator, like potassium persulfate, to generate primary radicals in the aqueous phase. mpg.delboro.ac.uk These radicals enter monomer-swollen surfactant micelles, initiating polymerization and transforming the micelles into nascent polymer particles. mpg.de These newly formed particles then grow by absorbing monomer that diffuses from larger monomer droplets through the aqueous phase. mpg.de The number of particles formed is often proportional to the surfactant concentration to the 0.6 power and the initiator concentration to the 0.4 power, though deviations can occur. acs.orgmdpi.com

Homogeneous Nucleation: This mechanism prevails under conditions where the surfactant concentration is below the CMC or in surfactant-free systems. acs.orgnih.gov Here, oligomeric radicals are formed by the propagation of initiator-derived radicals with monomer molecules dissolved in the aqueous phase. acs.orgnih.gov Once these oligoradicals reach a critical chain length, they become insoluble in the aqueous phase and precipitate. scielo.org.armpg.de These precipitated chains then collapse to form primary particles, which are subsequently stabilized by adsorbing any available surfactant or by further growth. nih.gov Homogeneous nucleation is particularly significant for more water-soluble monomers. acs.org

The prevailing nucleation mechanism is determined by a complex interplay of factors including monomer solubility, initiator type and concentration, and surfactant type and concentration. scielo.org.arcapes.gov.br For instance, an S-shaped curve in the plot of particle number versus surfactant concentration suggests a shift from homogeneous nucleation below the CMC to micellar nucleation above it. acs.org Stochastic modeling has shown that increasing the contribution of homogeneous nucleation can lead to a lower total number of particles and a broader molecular weight distribution, driven by the competition between nucleation, aqueous-phase termination, and radical entry into particles. acs.org

Table 2: Comparison of Particle Nucleation Mechanisms in Heterogeneous Polymerization

| Mechanism | Locus of Nucleation | Key Requirements | Resulting Particle Characteristics |

|---|---|---|---|

| Micellar Nucleation | Monomer-swollen surfactant micelles. mpg.de | Surfactant concentration > Critical Micelle Concentration (CMC). scielo.org.arlboro.ac.uk | Particle number strongly dependent on surfactant and initiator concentration. acs.org |

| Homogeneous Nucleation | Aqueous phase. acs.orgnih.gov | Water-soluble monomer and initiator; low or no surfactant. acs.orgnih.gov | Often occurs for water-soluble monomers; can lead to broader particle size distribution. acs.org |

| Coagulative Nucleation | Aggregation of precursor particles. researchgate.netmdpi.com | Colloidal instability of primary particles (e.g., low surfactant, high ionic strength). mdpi.comnih.gov | Can produce larger particles; important in monomer-starved systems. mdpi.com |

Macromolecular Structure and Advanced Characterization

Polymer Architecture and Network Formation

The architectural design of poly(potassium acrylate) plays a crucial role in its water absorption and retention capabilities. This involves understanding the transition from linear chains to complex cross-linked networks, the formation of multi-scale structures, and the quantification of network integrity.

Potassium acrylate (B77674) monomers, when polymerized, can form either linear chains or, more commonly in superabsorbent applications, highly cross-linked networks. Linear polymers consist of long, unbranched chains, whereas cross-linked polymers feature a three-dimensional (3D) network where individual polymer chains are interconnected by covalent bonds gelsap.comchemtexltd.comunsri.ac.idtruehydrogel.com. This cross-linking is typically achieved through the incorporation of a bifunctional or multifunctional crosslinking agent during polymerization, such as N,N'-Methylenebisacrylamide (MBAm) atamanchemicals.comnih.govwikipedia.orgfishersci.sefishersci.caresearchgate.net. The presence of these cross-links renders the polymer insoluble in water, allowing it to swell significantly by absorbing water without dissolving truehydrogel.comgelsap.com. The chemical formula for poly(potassium acrylate) is represented as [−CH2−CH(CO2K)−]n, highlighting the repeating monomer unit within the polymer chain gelsap.comchemtexltd.comwikipedia.org.

Potassium acrylate-based hydrogels, particularly those synthesized via photopolymerization, can exhibit complex multi-structured morphologies across different length scales: micro-, meso-, and macro-scales mdpi.comnih.govresearchgate.netnih.govcore.ac.ukresearchgate.net. These structures, often described as fractal-like, significantly influence the hydrogel's mechanical properties and swelling behavior mdpi.comresearchgate.net. For instance, poly(potassium acrylate-co-acrylamide) hydrogels prepared through photopolymerization have demonstrated such fractal-like structures, with characteristic dimensions ranging from 10⁻⁷ to 10⁻⁸ m (microscale), 10⁻⁵ to 10⁻⁷ m (mesoscale), and 10⁻³ to 10⁻⁵ m (macroscale) mdpi.com. The formation of these shape-evolving surface patterns during swelling has a notable impact on the hydrogels' mechanical performance, with structured hydrogels generally exhibiting superior mechanical properties compared to their unstructured counterparts researchgate.net.

The gel fraction (G_F) is a critical parameter for evaluating the extent of cross-linking and the integrity of the polymeric network in hydrogels. It represents the insoluble portion of the polymer network after extraction with a suitable solvent, typically water. For potassium acrylate-based hydrogels, reported gel fraction values are often high, exceeding 91%, indicating efficient network formation mdpi.com.

Crosslink density, another crucial parameter, quantifies the number of cross-links per unit volume or per polymer chain. This density directly influences the hydrogel's swelling capacity and mechanical strength. A higher crosslink density generally leads to a more rigid network with reduced swelling capacity but enhanced mechanical stability researchgate.netmdpi.comresearchgate.net. Conversely, a lower crosslink density allows for greater swelling but may result in a weaker gel. The concentration of the crosslinking agent, such as glycerol (B35011) diacrylate (DAG), is a primary factor determining the crosslink density and, consequently, the hydrogel's properties mdpi.comresearchgate.net. For example, studies have shown a well-defined transition in mechanical properties and swelling capacity at a critical concentration of the crosslinker, such as 4 wt% DAG for poly(potassium acrylate-co-acrylamide) hydrogels mdpi.comresearchgate.net.

Table 1: Influence of Crosslinking Agent Concentration on Hydrogel Properties (Illustrative Data)

| Crosslinking Agent (DAG) Concentration (wt%) | Gel Fraction (%) | Maximum Swelling (times xerogel weight) | Mechanical Properties (Relative) |

| 0.5 | >91 | Significantly Higher | Lower |

| 1.0 | >91 | Similar to Higher Concentrations | Moderate |

| 4.0 (Critical Concentration) | >91 | Optimal Swelling/Mechanical Balance | Enhanced |

| 10.0 | >91 | Reduced | Higher |

Note: This table is illustrative, based on findings indicating dependence on crosslinker concentration and high gel fractions mdpi.comresearchgate.net. Specific numerical values for swelling and mechanical properties would vary based on exact formulation and experimental conditions.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the successful synthesis and modification of potassium acrylate-based polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in potassium acrylate, acrylic acid, acrylamide (B121943), and their corresponding polymers and hydrogels nih.govscielo.brresearchgate.netunsri.ac.idkemdikbud.go.id. By analyzing the absorption bands in the infrared spectrum, researchers can confirm the polymerization process, the incorporation of monomers, and the formation of cross-links.

Key FTIR Absorption Bands for Potassium Acrylate-Based Systems:

Acrylic Acid (Monomer):

OH groups: ~3260 cm⁻¹ nih.gov.

Asymmetric and symmetric tension vibrations of CH₂: 2968 cm⁻¹ and 1460 cm⁻¹, respectively nih.gov.

Carboxylic carbonyl group (C=O): 1733 cm⁻¹ nih.gov.

C=C double bond vibration: 1635 cm⁻¹ nih.gov.

Out-of-plane deformation (=C-H): 812 cm⁻¹ nih.gov.

Acrylamide (Co-monomer in many hydrogels):

NH₂ stretching: 3544 cm⁻¹ scielo.br.

C=O stretching of amide: 1670 cm⁻¹ scielo.br.

Combination of N-H strain and C-N bending: 1356 cm⁻¹ and 675 cm⁻¹ nih.gov.

Combination of N-H strain and C-N strain: 1610 cm⁻¹ nih.gov.

N-H strain: 3342 to 3200 cm⁻¹ nih.gov.

Poly(potassium acrylate) / Acrylate Units:

Carboxylate group (COO⁻) stretching: Characteristic bands at 1567 cm⁻¹ and 1408 cm⁻¹ scielo.brunsri.ac.idkemdikbud.go.id. These bands are crucial for confirming the presence of the acrylate salt form.

The absence or significant reduction of the C=C double bond signal (around 1635 cm⁻¹) in the polymer spectrum compared to the monomer spectrum indicates successful polymerization nih.gov.

A weak band at 1712 cm⁻¹ can suggest the presence of a small fraction of unreacted COOH groups (acrylic acid) in the hydrogel scielo.br.

Table 2: Characteristic FTIR Absorption Bands for Potassium Acrylate-Based Hydrogels

| Functional Group / Bond | Wavenumber (cm⁻¹) | Assignment / Significance | Source |

| OH (Acrylic Acid) | ~3260 | Stretching vibration, indicates presence of carboxylic acid groups. | nih.gov |

| CH₂ (Acrylic Acid) | 2968, 1460 | Asymmetric and symmetric tension vibrations. | nih.gov |

| C=O (Carboxylic Acid) | 1733 | Stretching vibration of the carboxylic carbonyl group. | nih.gov |

| C=C (Acrylic Acid) | 1635 | Stretching vibration of the carbon-carbon double bond, diminishes upon polymerization. | nih.gov |

| NH₂ (Acrylamide) | 3544 | Stretching vibration of the primary amine group. | scielo.br |

| C=O (Amide) | 1670 | Stretching vibration of the amide carbonyl group. | nih.govscielo.br |

| COO⁻ (Acrylate) | 1567, 1408 | Asymmetric and symmetric stretching vibrations of the carboxylate anion, confirming salt form. | scielo.brunsri.ac.idkemdikbud.go.id |

| CH (Methinic) | 2943 | Stretching vibration of CH groups. | scielo.br |

Note: Specific wavenumbers may vary slightly depending on the exact composition of the copolymer and experimental conditions.

The analysis of these characteristic bands allows for the determination of the organic composition, such as the acrylamide/acrylate ratio in copolymers scielo.br. For instance, the acrylate content can be calculated based on the relative absorbance area of the COO⁻ band (1408 cm⁻¹) and a reference band like 2943 cm⁻¹ (CH groups) scielo.br. This detailed spectroscopic analysis is vital for understanding the chemical transformations and the final structure of the synthesized potassium acrylate polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of potassium acrylate and its polymers, such as poly(potassium acrylate) (P(KA)). It provides detailed insights into the local environment and dynamics of atomic nuclei, enabling the confirmation of molecular structures, assessment of purity, and analysis of polymerization mechanisms nih.gov.

For poly(potassium acrylate) and its copolymers, such as poly[acrylamide-co-(potassium acrylate)] (P(Am-co-KA)), ¹H NMR spectroscopy has been utilized to study structural changes following chemical degradation, for instance, by hydrogen peroxide acgih.org. Changes in ¹H NMR resonance intensity and upfield shifts are consistent with enhanced shielding, indicating interactions within polymeric systems, such as those between poly(acrylate) and surfactant micelles fishersci.at.

Beyond one-dimensional techniques, two-dimensional (2D) NMR methods, including heteronuclear single-quantum coherence (HSQC), total correlation spectroscopy (TOCSY), and heteronuclear multiple-bond correlation (HMBC), offer advanced capabilities for detailed microstructure analysis of homopolymers, copolymers, and terpolymers nih.gov. For instance, the ¹H NMR spectrum of polyacrylate cyclotriphosphazene (B1200923) and its blend with poly(methyl methacrylate) (PMMA) reveals specific chemical shifts that confirm successful blending and the presence of various functional groups nih.gov. Characteristic ¹H NMR signals for such polymers include those for O-CH₂, CH, CH₂, OCH₃, and CH₃ groups nih.gov. ¹³C NMR spectroscopy further provides information on carbon environments, with observed peaks confirming the chemical structures of synthesized materials nih.gov.

The application of NMR is crucial for verifying the structural and functional properties of potassium acrylate, including the identification of acrylate anion peaks and confirming the absence of unreacted acrylic acid acgih.org.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for characterizing potassium acrylate and its polymeric forms, particularly for monitoring chemical bond changes during polymerization reactions in real-time. The technique relies on the vibrational and rotational transitions of molecules, requiring minimal sample preparation and allowing for analysis of various sample geometries, including thin films and thick samples.

Raman spectra of poly(acrylic) acid (PAA), a related polymer, demonstrate how hydration and neutralization can induce shifts in characteristic bands. For example, the band at 1674 cm⁻¹ in solid PAA can shift to 1642 cm⁻¹ upon hydration, indicating changes in hydrogen bonding and the incorporation of water molecules. The intensity of the C=C stretching vibration in Raman spectra is particularly advantageous for studying polymers containing unsaturation, allowing for the quantitative analysis of copolymerization processes and the calculation of reactivity ratios. Shifts in the C=C vibration, where an increase in chain length by one CH₂ unit can cause a 1 cm⁻¹ shift, are indicative of structural modifications.

Characteristic Raman bands for poly(acrylic acid) and related acrylates include signals for C=O stretching (e.g., 1722 cm⁻¹), C=C stretching (e.g., 1640 cm⁻¹), and bending motions of CH₃ and CH₂ groups. The presence of a strong and sharp band at 912 cm⁻¹ for δ(C=C) in certain acrylate structures further aids in their identification.

Chromatographic and Thermal Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique used to determine the molecular weight distribution and polydispersity index (PDI) of polymers. While specific detailed research findings for potassium acrylate or poly(potassium acrylate) were not extensively detailed in the provided search results, GPC is a fundamental method for characterizing the macromolecular properties of polymers, including polyacrylates. This technique is essential for understanding the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (polydispersity), which significantly influence the physical and mechanical properties of polymeric materials. For instance, GPC has been used to characterize other polyoxyalkylene copolymers, demonstrating its utility in determining molecular weight distributions.

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of potassium acrylate and its polymers. TGA measures the change in weight of a sample as a function of temperature or time, providing insights into degradation profiles and the presence of volatile components.

Studies on poly(acrylamide-co-acrylic acid) potassium salt, a related superabsorbent polymer, indicate a multi-stage thermal decomposition process. Minor weight loss is observed at temperatures below 250 °C, followed by three distinct stages of thermal degradation. For this copolymer, the degradation regions are typically identified as 25-281 °C, 281-430 °C, and a third, higher-temperature stage.

A commercial potassium acrylate hydrogel has demonstrated high thermal stability, with significant degradation occurring within the range of 463.15–843.15 K (approximately 190–570 °C). The thermal decomposition of poly(acrylic acid) (PAA) generally involves several steps:

Stage 1 (20–100 °C): Attributed to the evaporation of solvent water.

Stage 2 (100–230 °C): Related to the release of bound water and intermolecular dehydration.

Stage 3 (230–300 °C): Involves the decomposition of the PAA polymer chains.

Stage 4 (300–500 °C): Corresponds to the complete decomposition of PAA and the formation of organic decomposition products.

The thermal stability of polyacrylate salts can also be influenced by the specific metal cation involved, with transition metal salts of poly(acrylic acid) exhibiting varying stability sequences, such as Zn=Co>Ni>Cu.

Table 1: Typical Thermal Degradation Stages of Poly(potassium acrylate) and Related Polymers by TGA

| Temperature Range (°C) | Observed Phenomenon | Relevant Polymer/System | Source |

| < 250 | Minor weight loss | Poly(acrylamide-co-acrylic acid) potassium salt | |

| 25–281 | First degradation region | Poly(acrylamide-co-acrylic acid) potassium salt | |

| 190–570 (463.15–843.15 K) | Significant degradation | Commercial potassium acrylate hydrogel | |

| 20–100 | Evaporation of solvent water | Poly(acrylic acid) | |

| 100–230 | Release of bound water/intermolecular dehydration | Poly(acrylic acid) | |

| 230–300 | Decomposition of polymer chains | Poly(acrylic acid) | |

| 300–500 | Complete decomposition/organic product formation | Poly(acrylic acid) | |

| 70–200 | Desorption of water | Poly(sodium acrylate)/silica nanocomposites | |

| 280–380, 420–530 | Decomposition of polymer segments | Poly(sodium acrylate)/silica nanocomposites |

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of potassium acrylate-based materials, including glass transition temperatures (Tg) and melting points, which are indicative of their physical state and molecular mobility.

For a commercial potassium acrylate hydrogel, a glass transition temperature of approximately 383.15 K (110 °C) has been reported. Studies on poly(potassium acrylate-co-acrylamide) hydrogels have shown melting points ranging from 121.98 °C to 136.51 °C, with higher melting points often correlated with increased crosslinking within the polymer network.

DSC thermograms of poly(acrylic acid) (PAA) and potassium polyacrylate (KPA) can reveal endothermic and exothermic events associated with decomposition and other thermal processes. For instance, cross-linked acrylate networks typically exhibit an endothermic peak related to network decomposition and a broad exothermic peak, often observed between 200 °C and 350 °C with a maximum around 230 °C. An exothermic peak at 532.4 °C in PAA thermograms can indicate the final thermal degradation and intense formation of gaseous destruction products. DSC experiments are typically conducted over a broad temperature range, for example, from -10 °C to 310 °C, to capture various thermal events.

Table 2: Thermal Transition Data for Poly(potassium acrylate) and Related Polymers by DSC

| Parameter | Value (°C) | Relevant Polymer/System | Source |

| Glass Transition Temperature | 110 (383.15 K) | Commercial potassium acrylate hydrogel | |

| Melting Point Range | 121.98–136.51 | Poly(potassium acrylate-co-acrylamide) hydrogel | |

| Exothermic Peak (max) | ~230 | Cross-linked acrylate networks | |

| Exothermic Peak (final degradation) | 532.4 | Poly(acrylic acid) |

Morphological and Surface Characterization

Photo-polymerized potassium acrylate-co-acrylamide hydrogels exhibit complex multi-structured morphologies. These hydrogels display fractal-like structures across different scales: micro (10⁻⁷ to 10⁻⁸ m), meso (10⁻⁵ to 10⁻⁷ m), and macro (10⁻³ to 10⁻⁵ m). The formation of these structures is influenced by the concentration of crosslinking agents used during synthesis.

Optical microscopy has been effectively used to observe the mesostructure of these hydrogels. During swelling, distinctive wrinkle patterns spontaneously form on the surface, transitioning through various shapes such as random worms, lamellae, peanuts, and ordered hexagonal patterns until maximum swelling is achieved. These surface structures significantly influence the mechanical properties of the hydrogels.

Scanning Electron Microscopy (SEM) is frequently employed to visualize the surface morphologies of potassium acrylate-based hydrogels. For instance, SEM images of poly(potassium acrylate)-nanochitosan hydrogels have revealed pore sizes of approximately 200 µm, confirming successful grafting and the formation of a strongly crosslinked network. SEM is also utilized in the characterization of superabsorbent starch-graft-poly(potassium acrylate-co-acrylamide) materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Pore Structure

Scanning Electron Microscopy (SEM) is a widely used technique for investigating the surface morphology and porous structure of materials, including those derived from potassium acrylate, such as hydrogels mdpi.commdpi.comkinampark.com. SEM provides high-resolution images that reveal details about the surface patterns, pore sizes, and interconnectivity within the material mdpi.comkinampark.com.

For potassium acrylate-based hydrogels, SEM analysis has shown well-defined microstructures in the dry state and unique meso- and macrostructures in the hydrated state researchgate.netnih.gov. The morphology of these hydrogels can exhibit shape-evolving surface patterns at different scales during swelling, and these structures significantly influence their mechanical properties researchgate.netnih.gov. Studies on macroporous hydrogel scaffolds, which can utilize acrylate polymers, have demonstrated that SEM images can reveal significant alterations in mean pore size and the appearance of newly formed multiple connections between pores, depending on preparation conditions like freezing temperatures mdpi.com.

For instance, porous polymer films prepared from block copolymers, which can include acrylate units, have been characterized by SEM to show a large distribution of elongated pore sizes with varying pore spacing, typically ranging from 1.0 to 4.0 µm in diameter frontiersin.org.

Optical Microscopy for Particle Size and Shape

Optical microscopy is a valuable tool for the direct determination of particle size and shape, particularly for polymer particles stanfordcomputeroptics.com. This technique can be used to analyze the dimensions and contours of particles within a sample stanfordcomputeroptics.com.

In the context of acrylate polymers, optical microscopy has been employed to observe the characteristics of active pharmaceutical ingredient (API) particles within polyacrylate matrices. For example, in silicone matrices containing acrylates, the shape and size of API particles (typically below 10 µm) remained consistent with the raw material, though agglomerates were occasionally observed mdpi.com. Conversely, optical images of polyacrylic polymers showed diverse interactions depending on the type of API, with some formulations appearing transparent without visible particles, while others revealed single particles with diameters below 1 µm that were not discernible under SEM mdpi.com.

The absolute size of polymer particles can be measured using optical microscopy, especially when particles tend to form "crystal-like" structures upon drying from a suspension cern.ch. This allows for the measurement of a row of particles, typically 10, to reduce uncertainty cern.ch.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the nanoscale, offering insights into surface roughness, texture, and the presence of pits or protrusions researchgate.netnih.govmdpi.comuchicago.edu. Unlike other microscopy techniques, AFM can image non-conducting polymer surfaces without chemical etching or staining and can also provide information on mechanical properties researchgate.net.

AFM has been applied to acrylate polymer microarrays to achieve a full topographic characterization nih.gov. This has led to the discovery of hydro-responsive materials that exhibit reversible changes between pitted and protruding nanoscale topographies depending on their dry or wet state nih.gov. These changes in surface topography are often concomitant with alterations in wettability and surface charge properties nih.gov. AFM measurements can also yield maps of nanomechanical properties, such as Young's pseudo-modulus and adhesion forces, providing a comprehensive understanding of the material's surface characteristics mdpi.com. For instance, surface roughness values (Rₐ) as low as below 1 nm have been observed for certain acrylate-based coatings researchgate.net.

X-ray Diffraction (XRD) for Crystallinity and Structural Insights

X-ray Diffraction (XRD) is a crucial technique for analyzing the crystallinity and structural insights of materials, including potassium acrylate and its polymeric forms researchgate.netrsc.orgmdpi.com. XRD patterns provide information about the arrangement of atoms in a material, indicating whether it is crystalline, amorphous, or a combination of both rsc.orgmdpi.com.